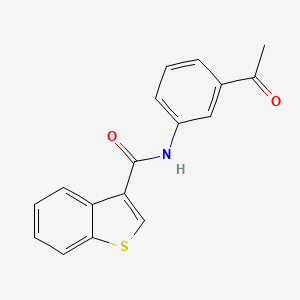

N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H13NO2S and its molecular weight is 295.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Analysis of Biologically Active Derivatives

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, closely related to N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide, have been studied for their pharmacological properties. These compounds exhibit cytostatic, antitubercular, and anti-inflammatory activity, with research focusing on optimizing synthesis methods and high-performance liquid chromatography (HPLC) analysis for these substances (Chiriapkin, Kodonidi, & Larsky, 2021).

Photocyclization and Ring Closure

N-(9-Oxothioxanthenyl)benzothiophene carboxamides, which share structural similarities with this compound, have been explored for their photochemical properties. These compounds undergo ring closure and expel leaving groups upon exposure to light, suggesting potential applications in photochemistry (Sarker, Shahrin, Steinmetz, & Timerghazin, 2013).

Structural Analysis and Molecular Design

N-(4-acetylphenyl)quinoline-3-carboxamide, a structurally related compound, has been analyzed for its crystalline structure. Such studies aid in understanding molecular geometry and hydrogen bonding, which are crucial for drug design and material sciences (Polo-Cuadrado et al., 2021).

Antimalarial Potential

Benzothiophene carboxamide derivatives have shown promise as inhibitors of Plasmodium falciparum enoyl-ACP reductase, indicating potential application in antimalarial therapies. These studies highlight the importance of such compounds in developing new treatments for malaria (Banerjee et al., 2011).

Antimicrobial and Antitubercular Activities

Several benzothiophene derivatives, including those structurally similar to this compound, have exhibited significant antibacterial and antitubercular activities. This underscores their potential in the development of new antimicrobial agents (Rao & Subramaniam, 2015).

Anticancer Properties

Research into thiophene and benzothiophene derivatives has revealed their efficacy in inhibiting the growth of cancer cells. This highlights their potential in cancer research and treatment development (Atta & Abdel‐Latif, 2021).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that indole derivatives, which share structural similarities with this compound, can influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s known that the design and development of similar compounds, such as antibody-drug conjugates (adcs), require the synergistic combination of the monoclonal antibody, the linker, and the payload . This suggests that the pharmacokinetic properties of this compound might be influenced by similar factors.

Result of Action

For instance, reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates . This suggests that this compound might have similar effects.

Action Environment

It’s known that similar compounds, such as adcs, offer some interesting physicochemical properties due to conjugation itself and to the often hydrophobic payloads . This suggests that environmental factors might similarly influence the action of this compound.

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S/c1-11(19)12-5-4-6-13(9-12)18-17(20)15-10-21-16-8-3-2-7-14(15)16/h2-10H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIKFWLNSIACHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2483146.png)

![(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2483148.png)

![{4-[(3-Chloro-4-methylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2483149.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2483151.png)

![2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[2-oxo-4-(4-propan-2-yloxyphenyl)azetidin-1-yl]acetamide](/img/structure/B2483162.png)